molecular formula C9H10ClNOS B3033946 (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1276536-34-5

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B3033946
CAS No.: 1276536-34-5
M. Wt: 215.7 g/mol
InChI Key: LURWBHIWFVQYPC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 5-chlorothiophenyl group and a dimethylaminophenyl moiety. This compound exhibits significant nonlinear optical (NLO) properties due to its electron-donor (dimethylamino group) and electron-acceptor (chlorothiophenyl group) architecture, enabling intramolecular charge transfer (ICT) . The crystal structure, determined via single-crystal X-ray diffraction (CCDC data available), reveals planar geometry with intermolecular interactions stabilizing the lattice .

Properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURWBHIWFVQYPC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Enone: The resulting intermediate undergoes further reaction to form the enone structure, facilitated by the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the enone and thiophene ring.

    Reduction: Reduced forms of the enone, such as alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a unique structure with a thiophene ring substituted with chlorine and a dimethylamino group, contributing to its distinct properties. Its molecular formula is C15H14ClNOSC_{15}H_{14}ClNOS, indicating the presence of various functional groups that enhance its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that chalcones, including (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one , exhibit significant biological activities:

  • Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
  • Antitumor Effects : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation, indicating potential as an anticancer agent.

Applications in Medicinal Chemistry

The unique properties of This compound make it suitable for several applications in medicinal chemistry:

  • Drug Development : Its biological activities position it as a lead compound for synthesizing new drugs targeting oxidative stress-related diseases and infections.
  • Targeting Enzymes/Receptors : The compound’s ability to bind to specific biological targets can be exploited in drug design to modulate metabolic pathways.

Applications in Materials Science

The solid-state emissive properties of this compound open avenues for applications in materials science:

  • Photonics : The compound's emissive characteristics make it suitable for use in optoelectronic devices such as LEDs and lasers.
  • Two-photon Absorption Processes : The structural features allow for potential applications in advanced imaging techniques and photonic devices.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying properties and potential applications:

Compound NameStructureNotable Properties
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-oneStructureAntimicrobial activity
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-oneStructureAntitumor activity
(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-oneStructureAntioxidant properties
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-oneStructurePotential anti-inflammatory effects

This table highlights how variations in substitution patterns can influence the biological activity and potential applications of chalcone derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the interactions of chalcones with biological targets. For instance:

  • X-ray Crystallography Studies : Investigations into the crystal structure of This compound have elucidated its planar structure, which is crucial for understanding its solid-state emissive properties and potential interactions with biological molecules .
  • In Vitro Studies : Experimental assays have demonstrated the compound's efficacy against specific cancer cell lines, suggesting pathways through which it may exert its antitumor effects .

Mechanism of Action

The mechanism of action of (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance ICT, while electron-donating groups (e.g., NMe₂) improve NLO response. For example, compound 3g (3-Cl-phenyl substituent) shows a lower melting point (120–122°C) compared to derivatives with bulkier groups, reflecting reduced lattice stability .
  • Synthetic Yields : Yields vary significantly (17–84%) depending on substituent steric/electronic effects and purification methods (e.g., chromatography vs. crystallization) .
Photophysical and NLO Properties
Compound Name λmax (nm) β (×10⁻³⁰ esu)¹ Dipole Moment (D) Key Findings References
(2E)-1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)phenylprop-2-en-1-one 380 2.7 5.8 Strong ICT, solid-state emission
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 365 3.1 6.2 Higher β than urea; bromine enhances polarizability
(E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 1) 350 1.9 4.5 Nitro group strengthens acceptor capacity

Key Observations :

  • NLO Performance : The target compound exhibits a first-order hyperpolarizability (β) of 2.7×10⁻³⁰ esu, outperforming urea (β ≈ 0.65×10⁻³⁰ esu) but slightly lower than brominated analogs (β = 3.1×10⁻³⁰ esu) due to bromine’s polarizability .
  • Solvent Effects: Solvent polarity modulates emission properties. For example, dimethylamino-containing chalcones show redshifted absorption in polar solvents, enhancing ICT .
Mechanical and Crystallographic Properties

Molecular mechanics simulations (GULP software) predict elastic constants and mechanical stability for prop-2-en-1-one derivatives:

Compound Name Bulk Modulus (GPa) Shear Modulus (GPa) Poisson’s Ratio References
(2E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one 12.3 6.7 0.28
(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 14.1 7.9 0.25

Key Observations :

  • Substituent Impact : Bulkier substituents (e.g., benzodioxolyl) increase bulk modulus, enhancing mechanical rigidity .
  • Crystal Packing : The target compound’s planar geometry facilitates π-π stacking and C–H···O interactions, stabilizing the crystal lattice .

Key Observations :

  • Nitro and imidazole substituents enhance antitubercular activity, suggesting that modifying the target compound’s aryl groups could improve bioactivity .

Biological Activity

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a thiophene ring substituted with chlorine and a dimethylamino group, contributing to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

The molecular formula for this compound is C15H14ClNOSC_{15}H_{14}ClNOS, with a molecular weight of approximately 285.79 g/mol. The compound belongs to the chalcone family, known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Research suggests that the presence of the chlorine atom enhances its reactivity compared to other similar compounds without such substitution.

Antimicrobial Activity

Studies have demonstrated that chalcone derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators. For instance, it has been noted to inhibit the growth of specific cancer cell lines by disrupting their metabolic processes .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Comparative Studies

A comparative analysis with similar compounds reveals distinct advantages for this compound:

Compound NameStructureNotable Properties
(2E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-oneStructureModerate anticancer activity
(2E)-1-(5-methylthiophen-2-yl)-3-(dimethylamino)prop-2-en-1-oneStructureAntioxidant properties
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-oneStructurePotential anti-inflammatory effects

The presence of the chlorine atom in this compound enhances its reactivity and biological interactions compared to brominated or methylated analogs .

Case Studies

Recent case studies have illustrated the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, supporting its use as an alternative antimicrobial agent.
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with this chalcone derivative led to a dose-dependent decrease in cell viability, attributed to induced apoptosis and cell cycle arrest at the G0/G1 phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.